N-Methyl-1-(2,4,6-trifluorophenyl)methanamine;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of N-Methyl-1-(2,4,6-trifluorophenyl)methanamine;hydrochloride can be represented by the InChI code:1S/C8H8F3N.ClH/c1-12-4-6-7(10)2-5(9)3-8(6)11;/h2-3,12H,4H2,1H3;1H
. This compound has a molecular weight of 211.61 . Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 211.61 . It has an InChI code of1S/C8H8F3N.ClH/c1-12-4-6-7(10)2-5(9)3-8(6)11;/h2-3,12H,4H2,1H3;1H
. The compound is stored at room temperature .
Scientific Research Applications
Improved Industrial Synthesis of Antidepressant Sertraline
A novel industrial synthesis method for sertraline hydrochloride, an effective antidepressant, has been developed. This method involves N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, which is a stable compound under normal conditions and can be obtained in good yield using environmentally acceptable reagents. The process is noted for its stereoselective reduction, yielding sertraline hydrochloride with the purity required for pharmaceutical ingredients (Vukics et al., 2002).
Cyclopropenone Oximes and Reactions with Isocyanates
Cyclopropenone oxime hydrochlorides were prepared and demonstrated to react with alkyl and aryl isocyanates, yielding 4,6-diazaspiro[2.3]hexenones. This research provides insights into the reactivity of cyclopropenone derivatives and their potential applications in organic synthesis (Yoshida et al., 1988).
Mechanistic Study of 1,4-Benzodiazepine-2,5-diones Synthesis
A study explored the reaction mechanisms between diphenylamine and diethyl 2-phenylmalonate, leading to the formation of 1,4-benzodiazepine-2,5-diones. This research provides valuable insights into the reaction pathways and the role of methanamine in these processes (Zhou & Li, 2019).
Asymmetric Syntheses of Aryl-Trifluoroethylamines
A study on the condensation of N-tert-butanesulfinamide with trifluoroacetaldehyde hydrate to produce diastereomerically enriched aryl-trifluoroethylamine hydrochloride compounds highlights a method for producing these compounds with significant potential in asymmetric synthesis (Truong et al., 2007).
Electrochemical Oxidation of Amino-Substituted Derivatives
Research on the electrochemical and spectral characteristics of amino-substituted triphenylamine derivatives underscores their stability and oxidation potential. This study contributes to understanding the electrochemical properties of these compounds and their potential applications in electronic materials (Chiu et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
N-methyl-1-(2,4,6-trifluorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c1-12-4-6-7(10)2-5(9)3-8(6)11;/h2-3,12H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPUKWSGGVABLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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